![molecular formula C19H17N3O2 B6488501 N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 941999-21-9](/img/structure/B6488501.png)
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide
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Description
N-benzyl-N-(2-methylquinolin-4-yl)ethanediamide (NBEQ) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. NBEQ has a variety of biochemical and physiological effects, and its structure allows for a wide range of applications in the lab.
Scientific Research Applications
Antibacterial Agents
N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has shown promising antibacterial properties. Research indicates that quinoline derivatives, including this compound, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.
Antimalarial Drugs
Quinoline derivatives have a long history of use in antimalarial treatments. Compounds similar to N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide have been studied for their ability to disrupt the life cycle of the malaria parasite . This application is particularly significant in tropical regions where malaria remains a major health issue.
Anticancer Research
The structure of N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide allows it to interact with DNA and proteins in cancer cells, potentially inhibiting their growth and proliferation . Studies have explored its use in developing new chemotherapeutic agents, targeting various types of cancer cells with minimal side effects compared to traditional chemotherapy.
Anti-inflammatory Agents
Inflammation is a common underlying factor in many chronic diseases. Quinoline derivatives, including N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide, have been investigated for their anti-inflammatory properties . These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for conditions like arthritis and other inflammatory disorders.
Antiviral Agents
Given the ongoing challenges posed by viral infections, there is significant interest in developing new antiviral drugs. N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has been studied for its potential to inhibit viral replication . This application is particularly relevant for emerging viral threats and existing conditions like HIV and hepatitis.
Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are major health concerns. Research has shown that quinoline derivatives can have neuroprotective effects . N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide is being explored for its ability to protect neurons from oxidative stress and other damaging processes, potentially slowing the progression of these diseases.
properties
IUPAC Name |
N-benzyl-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-11-17(15-9-5-6-10-16(15)21-13)22-19(24)18(23)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYPTELGXKABAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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